2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone
Overview
Description
2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone is a chemical compound with the molecular formula C9H7ClN2O2S2 It is known for its unique structure, which includes a thiadiazole ring, a chlorophenyl group, and a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 4-methyl-1,2,3-thiadiazole. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfone linkage. The reaction conditions often include a temperature range of 0-5°C to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone undergoes various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The thiadiazole ring and sulfone group can undergo oxidation and reduction reactions, altering the oxidation state of sulfur and nitrogen atoms.
Coupling Reactions: The compound can engage in coupling reactions with other aromatic or heterocyclic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce sulfoxides or sulfides .
Scientific Research Applications
2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an antiviral and anticancer agent, with studies indicating its ability to interfere with specific molecular pathways.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the death of microbial cells or the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide
- 2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide
- 4-Methyl-1,2,3-thiadiazol-5-yl sulfone
Uniqueness
2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone is unique due to its combination of a chlorophenyl group and a sulfone group attached to the thiadiazole ring. This structure imparts specific chemical and biological properties that differentiate it from similar compounds. For instance, the presence of the sulfone group enhances its stability and reactivity compared to the sulfide and sulfoxide analogs .
Properties
IUPAC Name |
5-(2-chlorophenyl)sulfonyl-4-methylthiadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S2/c1-6-9(15-12-11-6)16(13,14)8-5-3-2-4-7(8)10/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGMFMRUCJHBOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)S(=O)(=O)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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